Cas no 5468-85-9 (N-phenylquinolin-2-amine)
N-phenylquinolin-2-amine structure
Product Name:N-phenylquinolin-2-amine
CAS No:5468-85-9
MF:C15H12N2
MW:220.269183158875
CID:942557
PubChem ID:225674
Update Time:2025-04-19
N-phenylquinolin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-phenylquinolin-2-amine
- N-phenyl-2-quinolinamine
- [2]Chinolyl-phenyl-amin
- [2]quinolyl-phenyl-amine
- 2-(phenylamino)quinoline
- 2-anilinoquinoline
- AC1Q4VNK
- AP-402
- N-phenyl-2-aminoquinoline
- NSC15289
- phenyl-2-quinolylamine
- phenyl-quinolin-2-yl-amine
- SureCN396525
- anilinoquinoline
- DTXSID80280065
- 5468-85-9
- Oprea1_327536
- SCHEMBL396525
- A833481
- N-phenyl-N-(2-quinolinyl)amine
- N-2-quinolinylidenaniline
- AP-402/10204025
- HS-5360
- NSC-15289
- CHEMBL1644332
-
- Inchi: 1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17)
- InChI Key: NSCFHVXOVBMGAK-UHFFFAOYSA-N
- SMILES: N(C1N=C2C(C=CC=C2)=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 220.10016
- Monoisotopic Mass: 220.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92
- LogP: 4.05140
N-phenylquinolin-2-amine Related Literature
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
5468-85-9 (N-phenylquinolin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk